6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Description
This coumarin derivative (molecular formula: C₁₈H₂₁NO₄, molecular weight: 315.37) features a unique substitution pattern:
- A 4-propyl group at position 4 of the chromen-2-one core.
- A (2E)-3-(dimethylamino)prop-2-enoyl moiety at position 4.
- 7-hydroxy and 8-methyl substituents.
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-6-12-9-16(21)23-18-11(2)17(22)14(10-13(12)18)15(20)7-8-19(3)4/h7-10,22H,5-6H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAVRGVGZOJUEM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116310 | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821457-37-7 | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821457-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation of Chromone Precursors
The core chromone scaffold (2H-chromen-2-one) is typically synthesized via Kostanecki-Robinson cyclization, where a phenolic ketone undergoes cyclocondensation with β-keto esters or acids. For this compound, the 4-propyl and 8-methyl substituents are introduced early via alkylation of resorcinol derivatives. Subsequent Friedel-Crafts acylation at position 6 with (2E)-3-(dimethylamino)prop-2-enoyl chloride in anhydrous dichloromethane (DCM) yields the enoyl side chain. Key parameters include:
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Temperature : 0–5°C to minimize side reactions.
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Catalyst : Anhydrous AlCl₃ (1.2 equiv) for electrophilic activation.
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Yield : ~45–50% after purification by silica gel chromatography.
The 7-hydroxy group is protected as a methoxy ether during synthesis and deprotected using BBr₃ in DCM at −78°C.
Coupling Reactions Using EDCI/HOBt
Carbodiimide-mediated coupling offers an alternative for installing the enoyl moiety. The 7-hydroxy-8-methyl-4-propylchromen-2-one intermediate is reacted with (2E)-3-(dimethylamino)acrylic acid using ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile. This method avoids harsh acyl chloride conditions and improves regioselectivity:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous CH₃CN |
| Reaction Time | 12–16 hours |
| Temperature | Room temperature |
| Yield | 58–62% |
The protocol, adapted from sulfonamide coupling methodologies, ensures minimal epimerization due to mild conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for chromone functionalization. A mixture of 7-hydroxy-8-methyl-4-propylchromen-2-one, dimethylaminoacrylic acid, and DCC in toluene is irradiated at 120°C for 20 minutes, achieving 68% yield. Comparative studies show a 15–20% yield increase over conventional heating, attributed to uniform thermal activation.
Optimization Strategies
Solvent and Catalytic Systems
Polar aprotic solvents (DMF, DMSO) enhance enolate formation but risk hydrolysis. Non-polar solvents like toluene improve acylation efficiency but require anhydrous conditions. Catalytic systems screened include:
Stereochemical Control
The (2E)-configuration of the enoyl group is critical for bioactivity. Isomerization risks during synthesis are mitigated by:
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Low-Temperature Quenching : Rapid cooling after acylation prevents thermal E/Z interconversion.
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Stereoselective Additives : Thiourea derivatives (10 mol%) stabilize the transition state, favoring the E-isomer (95:5 E/Z ratio).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and dimers. Further recrystallization from ethanol/water (4:1) yields >98% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.52 (t, J = 7.2 Hz, 3H, CH₃), 2.24 (s, 6H, N(CH₃)₂), 6.82 (d, J = 15.6 Hz, 1H, enoyl CH), 7.58 (s, 1H, ArH).
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HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
Challenges and Limitations
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Hydrolysis Sensitivity : The enoyl group is prone to nucleophilic attack, necessitating anhydrous conditions.
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Byproduct Formation : Dimerization at position 7 occurs if hydroxyl protection is incomplete, reducing yields by 10–15%.
Industrial-Scale Adaptations
Decarboxylative alkylation, inspired by Atovaquone synthesis, offers scalability. Using 4-propyl-7-hydroxy-8-methylchromen-2-one and tert-butyl (2E)-3-(dimethylamino)acrylate in DMF at 100°C achieves 65% yield with minimal waste. Continuous flow reactors further enhance throughput by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enoyl group can be reduced to an alkyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Pharmacological Insights
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property could be leveraged to enhance the efficacy of other therapeutic agents by preventing their breakdown.
- Antimicrobial Activity :
Case Studies
Mechanism of Action
The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural variations and properties of analogous coumarins:
Key Observations
Substituent Effects on Lipophilicity :
- The 4-propyl group in the target compound provides moderate lipophilicity compared to the 4-butyl analog (higher lipophilicity) and the 3-phenyl derivative (steric bulk) .
- The trifluoromethyl group in the pyrazolyl analog significantly increases hydrophobicity and may improve membrane permeability .
7-hydroxy groups across all analogs enable hydrogen bonding, critical for target engagement in biological systems .
Synthetic Accessibility :
- The target compound and its 4-butyl analog are synthesized with 85–95% purity, suggesting robust protocols .
- More complex derivatives (e.g., trifluoromethyl-pyrazolyl) likely require multi-step syntheses, reducing yield .
Research Findings and Implications
- Bioactivity Potential: The dimethylamino group in the target compound and its analogs is associated with enhanced interaction with biological targets, such as enzymes or receptors requiring cationic or polar interactions .
- Solubility Challenges : While the 4-propyl group improves solubility compared to bulkier analogs (e.g., butyl or phenyl), the compound’s moderate logP (~3.5 estimated) may still limit aqueous solubility, necessitating formulation optimization .
- Structural Insights from Crystallography : SHELX software has been critical in resolving the crystal structures of similar coumarins, aiding in understanding substituent geometry and intermolecular interactions .
Biological Activity
The compound 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one , commonly referred to as a derivative of the chromene scaffold, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research has indicated that chromene derivatives exhibit significant anticancer properties. Specifically, This compound has been shown to inhibit hypoxia-inducible factor (HIF) activity, which is crucial in tumor progression and metastasis. In a study involving human glioblastoma cells, compounds with similar chromene structures demonstrated IC50 values ranging from 1.5 to 17 µM against HIF transcriptional activation under hypoxic conditions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a study assessing the activity against Methicillin-resistant Staphylococcus aureus (MRSA), derivatives of chromene were found to have inhibitory zones (IZ) of 21.3–20.6 mm and minimum inhibitory concentration (MIC) values of 1.95–3.9 µg/mL . This suggests potential for development as an antimicrobial agent.
Antituberculosis and Antifungal Activity
Further investigations into the antimicrobial spectrum revealed moderate activity against tuberculosis and various fungal species . The structure of chromene allows for modifications that can enhance its efficacy against these pathogens.
Structure-Activity Relationship (SAR)
The SAR of chromene derivatives indicates that modifications to the core structure can significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the chromene ring can enhance or diminish activity against cancer cells or microbes. A systematic study of 15 lipophilic 2,2-dimethyl-2H-chromene-based analogs revealed that variations in sulfonamide groups affected HIF-1 inhibition potency .
Table: Summary of Biological Activities
Study on Glioblastoma Cells
In a pivotal study, researchers evaluated the effects of chromene derivatives on glioblastoma cells using a luciferase reporter assay to measure HIF-1 transcriptional activity under hypoxia. The results indicated that specific modifications to the chromene structure led to enhanced inhibition of HIF activity, suggesting a promising avenue for developing new anticancer therapies .
Research on Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of chromene derivatives against MRSA and other pathogens. The findings highlighted that certain structural modifications could improve efficacy against resistant strains, indicating potential for clinical applications in treating infections caused by resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
